3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-N-(benzo[d]thiazol-2-yl)propanamide 3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-N-(benzo[d]thiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16320847
InChI: InChI=1S/C15H12N6OS2/c22-13(18-15-17-10-3-1-2-4-11(10)24-15)7-8-23-14-6-5-12-19-16-9-21(12)20-14/h1-6,9H,7-8H2,(H,17,18,22)
SMILES:
Molecular Formula: C15H12N6OS2
Molecular Weight: 356.4 g/mol

3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-N-(benzo[d]thiazol-2-yl)propanamide

CAS No.:

Cat. No.: VC16320847

Molecular Formula: C15H12N6OS2

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-N-(benzo[d]thiazol-2-yl)propanamide -

Specification

Molecular Formula C15H12N6OS2
Molecular Weight 356.4 g/mol
IUPAC Name N-(1,3-benzothiazol-2-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide
Standard InChI InChI=1S/C15H12N6OS2/c22-13(18-15-17-10-3-1-2-4-11(10)24-15)7-8-23-14-6-5-12-19-16-9-21(12)20-14/h1-6,9H,7-8H2,(H,17,18,22)
Standard InChI Key YILYUAOOPKCAPZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)NC(=O)CCSC3=NN4C=NN=C4C=C3

Introduction

Molecular Formula and Weight

While the exact molecular formula and weight of 3-( triazolo[4,3-b]pyridazin-6-ylthio)-N-(benzo[d]thiazol-2-yl)propanamide are not specified in the search results, we can estimate them based on the components:

  • Triazolopyridazine part: Similar compounds like 3-Phenyl triazolo[4,3-b]pyridazine-6-thiol have a molecular weight of about 228.28 g/mol .

  • Benzothiazole part: Typically has a molecular weight around 150 g/mol.

  • Propanamide linker: Adds approximately 59 g/mol.

Thus, the estimated molecular weight would be around 437 g/mol.

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the triazolopyridazine and benzothiazole rings, followed by their coupling through a propanamide linker. The specific synthesis route for 3-( triazolo[4,3-b]pyridazin-6-ylthio)-N-(benzo[d]thiazol-2-yl)propanamide would likely involve:

  • Formation of Triazolopyridazine Ring: This might involve cyclization reactions similar to those used for other triazolopyridazine derivatives .

  • Formation of Benzothiazole Ring: Common methods include condensation reactions between appropriate precursors.

  • Coupling Reaction: Involves linking the two rings via a propanamide chain, potentially using peptide coupling reagents.

Pharmacological Activities

Given the components of this compound, potential pharmacological activities could include:

  • Antimicrobial Activity: Both triazolopyridazine and benzothiazole moieties have shown antimicrobial properties in related compounds .

  • Anticancer Activity: Some triazolopyridazine derivatives exhibit anticancer effects .

  • Antifungal Activity: Benzothiazole derivatives are known for their antifungal properties.

Data Table: Comparison of Related Compounds

CompoundMolecular Weight (g/mol)Potential Activities
3-Phenyl triazolo[4,3-b]pyridazine-6-thiol228.28Antimicrobial, Anticancer
Benzothiazole Derivatives~150Antimicrobial, Antifungal
3-( triazolo[4,3-b]pyridazin-6-ylthio)-N-(benzo[d]thiazol-2-yl)propanamide~437 (estimated)Antimicrobial, Anticancer, Antifungal

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator